Ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate
Description
Properties
CAS No. |
1024537-81-2 |
|---|---|
Molecular Formula |
C11H22N2O2 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate |
InChI |
InChI=1S/C11H22N2O2/c1-4-15-11(14)10(2)9-13-7-5-12(3)6-8-13/h10H,4-9H2,1-3H3 |
InChI Key |
PXVDCSSPQKCTDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)CN1CCN(CC1)C |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Addition of 4-Methylpiperazine to Ethyl Acrylate
The most widely reported method involves the nucleophilic attack of 4-methylpiperazine on ethyl acrylate under basic conditions. In a typical procedure, 4-methylpiperazine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. Ethyl acrylate (1.2 equiv) is added dropwise, followed by triethylamine (1.5 equiv) to catalyze the Michael addition. The mixture is stirred at 60°C for 12–24 hours, after which the solvent is evaporated under reduced pressure. The crude product is purified via flash chromatography (ethyl acetate/hexane, 3:7) to yield the target compound as a colorless oil (65–72% yield).
Key Reaction Parameters:
Michael Addition with Preformed Piperazine Complexes
An alternative approach utilizes precomplexed 4-methylpiperazine with Lewis acids such as ZnCl to enhance reactivity. Ethyl acrylate (1.1 equiv) is added to a suspension of 4-methylpiperazine-ZnCl complex in toluene, and the reaction is heated at 70°C for 8 hours. This method improves regioselectivity, reducing dimerization byproducts and achieving yields up to 89%.
Advantages:
Esterification of 3-(4-Methylpiperazin-1-yl)propanoic Acid
For substrates requiring late-stage esterification, 3-(4-methylpiperazin-1-yl)propanoic acid is treated with ethanol in the presence of HATU (1.1 equiv) and DIPEA (2.0 equiv) in THF. The reaction proceeds at room temperature for 12 hours, followed by aqueous workup to isolate the ethyl ester (78% yield).
Critical Considerations:
-
HATU-mediated coupling minimizes racemization
-
Requires anhydrous conditions to prevent hydrolysis
Optimization and Scalability
Solvent and Temperature Effects
A comparative study revealed that THF outperforms dichloromethane in reaction efficiency (72% vs. 58% yield) due to better solubility of 4-methylpiperazine. Elevated temperatures (>80°C) promote over-alkylation, reducing yields by 15–20%.
Catalytic Systems
The use of ZnCl as a Lewis acid catalyst enhances reaction rates by polarizing the acrylate’s double bond, facilitating nucleophilic attack. However, catalyst removal requires additional washing steps, increasing process complexity.
Structural Characterization
Spectroscopic Analysis
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirmed >98% purity for chromatographically purified batches, while crude products showed 85–90% purity due to residual triethylamine.
Industrial and Environmental Considerations
Large-scale synthesis faces challenges in solvent recovery (THF) and waste management (ZnCl). Recent advances propose using cyclopentyl methyl ether (CPME) as a greener solvent, achieving comparable yields (70%) with lower toxicity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-Methyl-3-(4-methylpiperazin-1-yl) propionate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogs
Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8) shares the 4-methylpiperazine group but incorporates a thiophene ring and additional amide/ester functionalities. Piperazine derivatives are known to improve solubility in aqueous media and modulate bioavailability, suggesting that Ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate may exhibit similar advantages in drug formulation .
Physicochemical Properties and Functional Differences
The table below compares key properties of this compound with analogous compounds:
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Volatility | Solubility | Primary Applications |
|---|---|---|---|---|---|
| This compound | ~228.3 (estimated) | Ester, methyl, piperazine | Low | Moderate (polar) | Pharmaceuticals, synthesis |
| Ethyl propanoate | 102.13 | Ester | High | Low (non-polar) | Food flavoring, fragrances |
| Ethyl hexanoate | 144.21 | Ester, alkyl chain | Moderate | Very low | Beverage aroma, cosmetics |
| Ethyl 3-(methylthio)propanoate | 148.23 | Ester, thioether | Moderate | Low | Fruit aroma enhancement |
| Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate | ~415.5 | Ester, amide, thiophene, piperazine | Very low | Moderate (polar) | Drug discovery |
Key Observations:
- Volatility: The piperazine group and methyl substitution in this compound reduce volatility compared to simpler esters like ethyl propanoate, limiting its use in volatile applications .
- Solubility: Piperazine derivatives typically exhibit higher solubility in polar solvents (e.g., water, ethanol) due to nitrogen lone-pair interactions, enhancing their utility in drug delivery systems .
Research Findings on Functional Roles
- Aroma Contributions: Simple ethyl esters (e.g., ethyl hexanoate) dominate flavor profiles due to their low odor thresholds (e.g., 1–5 ppb) and esterification-derived fruity notes . This compound’s structural complexity likely precludes such roles.
- Synthetic Utility: Piperazine-containing esters are often intermediates in synthesizing bioactive molecules. For example, CAS 156724-46-8 is explored in kinase inhibitor research .
- Degradation Pathways: Microbial or enzymatic ester hydrolysis is common in ethyl esters (e.g., in fermented foods), but the piperazine group may introduce alternative metabolic pathways, such as oxidative dealkylation .
Biological Activity
Ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a piperazine ring, which is known for conferring various biological activities. The compound's structure can be represented as follows:
- Molecular Formula : C₁₁H₁₈N₂O₂
- Molecular Weight : 210.28 g/mol
The compound's unique substitution pattern on the piperazine ring enhances its interaction with biological targets, influencing its pharmacological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties. For instance, it is believed to interact with enzymes that regulate metabolic pathways crucial for tumor growth.
- Receptor Modulation : Binding studies suggest that this compound can modulate receptor functions, potentially affecting signal transduction pathways that are critical for cellular responses to external stimuli.
- Antimicrobial Activity : this compound exhibits antimicrobial properties, which may be attributed to its ability to disrupt essential metabolic processes in bacteria and fungi.
Biological Activity Overview
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various bacteria and fungi; mechanism involves targeting metabolic pathways. |
| Anticancer | Inhibits cell proliferation; potential use in cancer therapy through enzyme inhibition. |
Anticancer Research
In a study exploring the anticancer potential of this compound, the compound was tested against several cancer cell lines. Results indicated a significant reduction in cell viability at concentrations ranging from to . The compound demonstrated an IC50 value comparable to established anticancer agents, suggesting its potential as a therapeutic candidate.
Antimicrobial Efficacy
Another investigation assessed the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from to , indicating moderate antibacterial activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. Comparative studies with similar compounds reveal that variations in the piperazine substituents can significantly alter the pharmacological profile:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 1-Methylpiperazine | Simpler structure | Used in various syntheses |
| 4-Methylpiperazine | Similar activities | Often used in drug design |
| Ethyl 2-Methyl-3-piperazin-1-yl propionate | Slight structural differences | Varies in reactivity |
Q & A
Q. What are the common synthetic routes for Ethyl 2-methyl-3-(4-methylpiperazin-1-yl)propanoate?
The compound is typically synthesized via esterification of 2-methyl-3-(4-methylpiperazin-1-yl)propanoic acid with ethanol, catalyzed by sulfuric acid or other acid catalysts under reflux conditions. Purification methods include recrystallization or chromatography . Alternative routes may involve nucleophilic substitution at the piperazine ring using ethyl halides or activated esters .
Q. How is the structure of this compound characterized in research settings?
Structural characterization employs nuclear magnetic resonance (NMR) for proton/carbon assignments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography (e.g., using SHELX software ) for absolute configuration determination. Computational tools like PubChem-derived InChI keys and spectral databases validate structural integrity .
Q. What purification methods are optimal for isolating high-purity this compound?
Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents are standard. Purity is verified via HPLC with UV detection or GC-MS .
Q. What are the key applications of this compound in medicinal chemistry?
It serves as an intermediate for synthesizing bioactive molecules targeting enzymes (e.g., kinase inhibitors) or receptors (e.g., CNS modulators). The piperazine moiety enhances solubility and binding affinity, making it valuable in drug discovery .
Q. How is the stability of this compound assessed under different storage conditions?
Accelerated stability studies at elevated temperatures (40–60°C) and humidity (75% RH) monitor degradation via HPLC. Long-term storage recommendations include inert atmospheres and desiccants to prevent hydrolysis of the ester group .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?
Density functional theory (DFT) calculations model transition states and charge distribution, while molecular docking predicts binding interactions with biological targets. Software like ORTEP for Windows visualizes steric effects influencing reactivity .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Mitigation includes:
Q. How does stereochemistry influence interactions with biological targets?
Enantiomers may exhibit divergent binding kinetics. X-ray crystallography of ligand-target complexes reveals stereospecific interactions, while kinetic assays (e.g., surface plasmon resonance) quantify affinity differences. Chiral catalysts in synthesis ensure enantiomeric control .
Q. What challenges arise in scaling up synthesis while maintaining yield and purity?
Batch-to-batch variability in piperazine alkylation and esterification necessitates optimized continuous flow reactors for temperature control and catalyst recycling. In-line PAT (process analytical technology) monitors reaction progress in real time .
Q. How to design experiments elucidating its mechanism in enzyme inhibition?
- Kinetic assays : Measure and under varying substrate concentrations.
- Mutagenesis studies : Identify critical residues in enzyme active sites via site-directed mutagenesis.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics .
Key Considerations for Researchers
- Stereochemical Purity : Use chiral columns (e.g., Chiralpak AD-H) to resolve enantiomers, as biological activity may vary .
- Reaction Optimization : Screen catalysts (e.g., DMAP, HOBt) for esterification efficiency .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for spectral and crystallographic data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
